Mureletecan Mureletecan Mureletecan is a water-soluble prodrug, consisting of camptothecin covalently linked to polymeric backbone methacryloylglycynamide, with potential antineoplastic activity. After entering tumor cells, the active moiety camptothecin is slowly released from mureletecan via hydrolysis of the ester linkage. Camptothecin, an alkaloid isolated from the Chinese tree Camptotheca acuminata, binds to and stabilizes the topoisomerase I-DNA covalent complex. This inhibits the religation of topoisomerase I-mediated single-stranded DNA breaks and produces potentially lethal double-stranded DNA breaks when encountered by the DNA replication machinery, resulting in the inhibition of DNA replication and apoptosis. Compared to camtpothecin, this prodrug formulation increases camptothecin drug delivery to the tumor site while reducing systemic toxicity. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0548632
InChI:
SMILES:
Molecular Formula: Unknown
Molecular Weight: 0.0

Mureletecan

CAS No.:

Cat. No.: VC0548632

Molecular Formula: Unknown

Molecular Weight: 0.0

Purity: >98%

* For research use only. Not for human or veterinary use.

Mureletecan -

Specification

Molecular Formula Unknown
Molecular Weight 0.0
IUPAC Name Unknown
Appearance Solid powder

Introduction

Chemical Properties and Structure

Molecular Composition

Mureletecan consists of camptothecin covalently linked to a polymeric backbone called methacryloylglycynamide. This structural modification significantly increases water solubility while preserving the potent anticancer efficacy of camptothecin. The chemical linkage between camptothecin and the polymer backbone occurs through an ester bond, which is susceptible to hydrolysis under physiological conditions .

Structural Features

The compound is also known by several synonyms, including MAG-camptothecin and PNU-166148. The water-soluble polymeric backbone serves as a carrier for the camptothecin, with the ester linkage being a key feature that allows for controlled release of the active compound within the cellular environment. This design facilitates the slow release of camptothecin after the prodrug enters tumor cells, potentially enhancing its therapeutic efficacy while reducing systemic toxicity .

Mechanism of Action

Primary Mechanisms

Mureletecan functions as a prodrug, with camptothecin being the active moiety responsible for its therapeutic effects. After entering tumor cells, the active camptothecin is slowly released via hydrolysis of the ester linkage that connects it to the polymeric backbone. Once liberated, camptothecin exerts its primary mechanism of action through inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and cell division .

Target Interactions

The compound interacts with two primary targets in human cells:

Primary TargetGene IDGene SymbolTarget Organism
DNA Topoisomerase I (TOP1)7150TOP1Homo sapiens (Human)
Hypoxia-inducible factor 1-alpha (HIF1A)3091HIF1AHomo sapiens (Human)

These interactions form the basis of Mureletecan's therapeutic effects in cancer treatment.

Cellular Effects

When camptothecin is released from Mureletecan within cancer cells, it binds to and stabilizes the topoisomerase I-DNA covalent complex. This interaction produces potentially lethal double-stranded DNA breaks when encountered by DNA replication machinery, leading to cell death in rapidly dividing cancer cells. Additionally, camptothecin has been shown to inhibit HIF1A, a transcription factor involved in cellular response to hypoxia, which is often overexpressed in cancer cells and associated with tumor progression and treatment resistance .

Pharmacokinetics

Absorption and Distribution

Mureletecan is administered intravenously, allowing for direct entry into the systemic circulation and bypassing the gastrointestinal absorption phase that often limits the bioavailability of oral medications. Following intravenous administration, the compound distributes throughout the body and has demonstrated the ability to achieve significant plasma concentrations that persist for extended periods .

Maximum Plasma Concentration (Cmax)

The maximum plasma concentration (Cmax) of Mureletecan varies with dosage, as demonstrated in clinical studies. The following table presents Cmax values observed at different dose levels:

ValueDoseAnalytePopulation
94 μg/mL130 mg/m² (1 time/day, multiple, intravenous)PNU166148 plasmaAdult patients with cancer
56 μg/mL68 mg/m² (1 time/day, multiple, intravenous)PNU166148 plasmaAdult patients with cancer

These data indicate that Mureletecan can achieve substantial plasma concentrations following intravenous administration, with higher doses generally resulting in higher peak concentrations.

Area Under the Curve (AUC)

The area under the concentration-time curve (AUC) data for Mureletecan provides insight into the total drug exposure over time. Clinical pharmacokinetic studies have yielded the following AUC values:

ValueDoseAnalytePopulation
4712 μg × h/mL130 mg/m² (1 time/day, multiple, intravenous)PNU166148 plasmaAdult patients with cancer
8661 μg × h/mL68 mg/m² (1 time/day, multiple, intravenous)PNU166148 plasmaAdult patients with cancer
9305.3 μg × h/mL200 mg/m² (1 time/4 weeks, multiple, intravenous)PNU166148 plasmaAdult patients with cancer
10667.5 μg × h/mL240 mg/m² (1 time/4 weeks, multiple, intravenous)PNU166148 plasmaAdult patients with cancer

These AUC values demonstrate significant systemic exposure following Mureletecan administration, with greater total exposure generally observed at higher doses.

Half-life

Mureletecan exhibits a remarkably long elimination half-life (T1/2), as evidenced by clinical pharmacokinetic data:

ValueDoseAnalytePopulation
7.9 days68 mg/m² (1 time/day, multiple, intravenous)PNU166148 plasmaAdult patients with cancer
237 hours200 mg/m² (1 time/4 weeks, multiple, intravenous)PNU166148 plasmaAdult patients with cancer
155 hours240 mg/m² (1 time/4 weeks, multiple, intravenous)PNU166148 plasmaAdult patients with cancer

The prolonged half-life of Mureletecan, ranging from approximately 6.5 days (155 hours) to 9.9 days (237 hours), suggests that the drug maintains significant plasma concentrations for extended periods. This pharmacokinetic property potentially allows for less frequent dosing schedules, which may improve patient convenience and treatment adherence.

Clinical Applications

Cancer Treatment

Mureletecan has been investigated primarily for the treatment of advanced solid malignancies that have shown resistance to previous therapies. Its mechanism as a topoisomerase I inhibitor makes it particularly valuable for targeting rapidly dividing cancer cells, which are especially vulnerable to disruptions in DNA replication processes .

Dosing Regimens

Clinical investigations have explored various dosing regimens for Mureletecan, with the following doses and schedules evaluated:

DoseAdministration ScheduleRouteClinical Role
240 mg/m²Once every 4 weeksIntravenousMaximum Tolerated Dose (MTD)
68 mg/m²Once dailyIntravenousMaximum Tolerated Dose (MTD)
200 mg/m²Once every 4 weeksIntravenousRecommended Phase 2 Dose (RP2D)
130 mg/m²Once dailyIntravenousStudied dose

These varying regimens reflect efforts to optimize the balance between therapeutic efficacy and toxicity, with the recommended phase 2 dose of 200 mg/m² administered once every 4 weeks representing the most favorable therapeutic index based on available clinical data.

Administration Routes

Mureletecan is administered exclusively via intravenous infusion, typically given as a 30-minute infusion. This route of administration ensures complete bioavailability and allows for precise control over dosing. The intravenous route bypasses potential issues with oral absorption that might arise due to the compound's molecular size and complexity .

Clinical Research

Clinical Trials

Mureletecan has been evaluated in clinical trials involving patients with advanced solid malignancies. In one notable study, the compound was administered as a 30-minute infusion once every 4 weeks to patients with advanced solid malignancies. The trial employed a dose-escalation design, with a starting dose of 30 mg/m². A total of 23 patients received 47 courses of treatment across six dose levels, with the maximum administered dose reaching 240 mg/m² .

Adverse Events and Toxicity

Common Adverse Events

Clinical trials have documented various adverse events associated with Mureletecan administration, with the nature and severity of events varying by dose:

DoseAdverse Events
240 mg/m² (once every 4 weeks)Myelosuppression (grade 3, 33.3%), Neutropenic sepsis (33.3%), Myelosuppression (grade 4, 33.3%), Diarrhea (grade 2, 33.3%), Thrombocytopenia (33.3%), Multiorgan failure (grade 5, 33.3%), Diarrhea (grade 3, 66.7%)
68 mg/m² (once daily)Dysuria (grade 2, 33.3%), Hematuria
200 mg/m² (once every 4 weeks)Dysuria (grade 2, 12.5%), Hematuria (grade 2, 12.5%)
130 mg/m² (once daily)Dysuria (grade 2, 75%), Hematuria

These data reveal a dose-dependent toxicity profile, with higher doses associated with more severe hematologic toxicities, while urological adverse events such as dysuria and hematuria were observed across multiple dose levels.

Dose-Limiting Toxicities

The dose-limiting toxicities (DLTs) identified in clinical trials have been crucial in defining the maximum tolerated dose of Mureletecan:

DoseDose-Limiting Toxicities
240 mg/m² (once every 4 weeks)Myelosuppression, Neutropenic sepsis, Diarrhea
68 mg/m² (once daily)Dysuria, Hematuria

These toxicities have determined the maximum tolerated dose and influenced the selection of the recommended phase 2 dose, highlighting the importance of balancing efficacy with safety in clinical development.

Management Strategies

One patient death was reported after cycle 1 of Mureletecan at the maximum dose of 240 mg/m², underscoring the importance of careful monitoring and potential dose adjustments during treatment. Based on the observed toxicities, the maximum tolerated dose was established, and the dose recommended for further clinical study was determined to be 200 mg/m², administered once every 4 weeks. This dose was selected as it demonstrated anticancer activity while maintaining a more manageable toxicity profile compared to higher doses .

Comparative Analysis

Comparison with Related Compounds

Mureletecan belongs to a family of camptothecin derivatives and shares characteristics with other topoisomerase I inhibitors. The compound was specifically designed to address solubility issues associated with camptothecin while maintaining its anticancer efficacy. By linking camptothecin to a water-soluble polymeric backbone, Mureletecan represents an innovative approach to improving the pharmaceutical properties of this class of anticancer agents .

Advantages and Limitations

The primary advantage of Mureletecan is its improved water solubility compared to the parent compound camptothecin. This enhanced solubility is achieved through the covalent linkage to the polymeric backbone methacryloylglycynamide. The prodrug design allows for controlled release of the active camptothecin moiety within cancer cells, potentially enhancing target specificity and reducing off-target effects .

Limitations include the occurrence of significant toxicities, particularly at higher doses, which have necessitated the establishment of a maximum tolerated dose lower than the highest tested dose. The complex molecular structure may also present challenges in manufacturing and formulation, which could affect the broader clinical implementation of this agent.

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